3-Amino-4-(2,6-difluorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(2,6-difluorophenyl)butyric Acid is an organic compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a butyric acid backbone, and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,6-difluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with butyric acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,6-difluorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The difluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Amino-4-(2,6-difluorophenyl)butyric Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,6-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylboronic Acid: Shares the difluorophenyl group but differs in its boronic acid functionality.
3-Amino-4-fluorophenylboronic Acid: Similar amino and aromatic structure but with a single fluorine substitution.
Uniqueness
3-Amino-4-(2,6-difluorophenyl)butyric Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-amino-4-(2,6-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15) |
InChI Key |
ZGLLZHJTNQERFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(CC(=O)O)N)F |
Origin of Product |
United States |
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